Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as “Methyl 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate”, involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Scientific Research Applications
Enantioselective Synthesis and Peptidomimetic Building Blocks
- Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate has been utilized in the stereoselective synthesis of carboxylic acids, carboxylates, and carboxamides. These compounds are significant as they serve as enantiomerically and diastereomerically pure peptidomimetic building blocks, which are essential in the development of new peptide-based drugs and therapeutic agents (Hrast, Mrcina, & Kikelj, 1999).
Antimicrobial and Antioxidant Properties
- The compound has been employed in the synthesis of benzoxazinyl pyrazolone arylidenes, demonstrating potent antimicrobial and antioxidant properties. This application is particularly relevant in the search for new antibacterial and antioxidant agents (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Lipase-Catalyzed Resolution Studies
- In scientific research, the compound has been used in lipase-catalyzed resolution studies. These studies involve the stereoselective deacetylation of acetoxyethyl moiety present in the molecule, contributing to the understanding of enzymatic selectivity and efficiency (Prasad et al., 2006).
Novel Synthesis Approaches
- The compound has played a role in the development of novel synthesis approaches for peptidomimetic building blocks. This includes general synthesis methods from corresponding carboxylates through carbanion oxidation, expanding the range of available peptidomimetic compounds for research and drug development (Štefanić, Turnšek, & Kikelj, 2003).
Application in Serotonin Receptor Research
- This chemical has been instrumental in the design and synthesis of compounds acting as serotonin-3 receptor antagonists. Such research has implications in the development of treatments for conditions influenced by serotonin receptors (Kuroita, Sakamori, & Kawakita, 1996).
Photochemical Transformations
- The compound has been the subject of studies involving unique photochemical transformations, leading to the formation of β-lactam compounds. Such research is significant in the field of organic chemistry and drug synthesis (Marubayashi et al., 1992).
Properties
IUPAC Name |
methyl 4-methyl-3-oxo-1,4-benzoxazine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-12-8-5-3-4-7(11(14)15-2)10(8)16-6-9(12)13/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYQPYVFLNZDDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=CC=C21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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